3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of [1,2,4]triazolo[4,3-a]pyridines.
- These heterocyclic molecules consist of a triazole ring fused to a pyridine ring. The [1,2,4]triazolo[4,3-a]pyridine motif (Figure 1) appears in various biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
- Additionally, these compounds serve as molecular chemosensors for metal ions, anions, and amino acids, as well as building blocks for luminophores .
Preparation Methods
- The compound can be synthesized via oxidative ring closure of a hydrazine intermediate. Specifically, sodium hypochlorite serves as the oxidant, and ethanol acts as the solvent, making this process environmentally friendly .
- The reaction occurs at room temperature for 3 hours, resulting in the isolated compound in an analytically pure form.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation, but oxidative ring closures and transition metal catalysis are typical routes .
- Major products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
- This compound finds applications across several scientific fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Its potential as a bioactive agent (antibacterial, antithrombotic, etc.) warrants further investigation.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science, such as luminophores or sensors.
Mechanism of Action
- Detailed studies are needed to elucidate the exact mechanism by which this compound exerts its effects.
- Molecular targets and pathways involved remain an active area of research.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, it’s worth noting that the [1,2,4]triazolo[4,3-a]pyridine motif sets this compound apart.
- Researchers may compare it with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-16(11-15(23-24)13-6-8-14(27-2)9-7-13)19(26)20-12-18-22-21-17-5-3-4-10-25(17)18/h3-11H,12H2,1-2H3,(H,20,26) |
InChI Key |
NUYHWNSQEPZZHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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